2-(4-Aminophenyl)-6-fluorobenzothiazole
Overview
Description
2-(4-Aminophenyl)-6-fluorobenzothiazole is a chemical compound that has been studied for its antimicrobial properties . It appears as a light tan or light orange powder .
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves a condensation reaction of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions . The reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation has also been reported .Scientific Research Applications
Antitumor Properties
2-(4-Aminophenyl)-6-fluorobenzothiazole and its derivatives show significant antitumor properties. Amino acid prodrugs of this compound have been synthesized to improve water solubility and bioavailability for potential clinical use. These prodrugs exhibit good stability and can degrade to their active form in vivo. Notably, the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was selected for phase 1 clinical evaluation due to its promising antitumor effects in vitro and in vivo (Hutchinson et al., 2002). Further studies have shown that fluorine substitution on the benzothiazole nucleus enhances the antitumor activity of these compounds (Bradshaw et al., 2002).
Mechanism of Action in Cancer Cells
The antitumor mechanism of 2-(4-Aminophenyl)-6-fluorobenzothiazole involves selective inhibition of tumor cell growth, with effective cytochrome P 450 1A1 induction and biotransformation to active metabolites. This mechanism is further supported by the formation of DNA adducts in sensitive tumor cells, suggesting a direct interaction with DNA (Leong et al., 2003).
Diagnostic and Therapeutic Potential
Fluorinated 2-arylbenzothiazoles, including 2-(4-Aminophenyl)-6-fluorobenzothiazole, are not only promising as antitumor drugs but also as potential probes for diagnostic imaging, such as positron emission tomography (PET) (Wang et al., 2006). These compounds' ability to target specific cancer cell lines adds to their diagnostic utility.
Potential for Treatment of Other Diseases
Beyond cancer, derivatives of 2-(4-Aminophenyl)-6-fluorobenzothiazole have shown potential in other areas, such as antiviral activity against tobacco mosaic virus (Xie et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHRCVGMRDXVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327923 | |
Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-6-fluorobenzothiazole | |
CAS RN |
328087-15-6 | |
Record name | 4-(6-fluoro-1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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